molecular formula C8H8BF3O4 B1393476 (5-Methoxy-2-(trifluoromethoxy)phenyl)boronic acid CAS No. 1079402-25-7

(5-Methoxy-2-(trifluoromethoxy)phenyl)boronic acid

Cat. No. B1393476
CAS RN: 1079402-25-7
M. Wt: 235.95 g/mol
InChI Key: KVMOUEZUHVCQSI-UHFFFAOYSA-N
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Description

The compound “(5-Methoxy-2-(trifluoromethoxy)phenyl)boronic acid” is a derivative of Phenylboronic Acid, a compound used in the organic synthesis of various pharmaceutical goods . It is a precursor commonly used in the synthesis of biologically active compounds .


Synthesis Analysis

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . The introduction of the formyl group into position “2” of the boronic acids causes a significant increase of acidity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: F3CO (C6H4)B (OH)2 . The molecular weight is 205.93 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The introduction of the formyl group into position “2” of the boronic acids causes a significant increase of acidity .

Scientific Research Applications

Fluorescence Quenching in Boronic Acid Derivatives Research on derivatives of boronic acid, including 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has demonstrated their role in fluorescence quenching. These compounds show significant changes in fluorescence intensity due to various interactions, providing insights into their potential applications in fluorescence-based analytical methods (Geethanjali et al., 2015).

Binding Interaction with Sugars The binding interaction of boronic acid derivatives with sugars has been studied, showing that these compounds have the ability to bind with different sugars. This interaction is influenced by the structural change in sugars, indicating potential applications in sugar detection and analysis (Bhavya et al., 2016).

Catalysis in Amide Formation Boronic acid derivatives have been used as catalysts in the formation of amides from carboxylic acids and amines. The presence of certain substituents in these compounds can significantly affect their catalytic reactivity, suggesting their utility in organic synthesis and catalysis (Arnold et al., 2008).

Application in Food Matrices The use of boronic acids for the specific reduction of fructose in food matrices has been investigated. This research highlights the potential of boronic acids in modifying sugar content in food products, which can have implications in food processing and nutrition (Pietsch & Richter, 2016).

Mechanism of Action

Target of Action

The primary target of 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . It’s also generally environmentally benign . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various biologically active molecules , contributing to diverse chemical reactions and biological processes.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stored under inert gas (nitrogen or Argon) at 2-8°C for optimal stability . Additionally, the Suzuki–Miyaura coupling reaction conditions, which are exceptionally mild and functional group tolerant, can also impact the compound’s action .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Combustible Solids under the Storage Class Code 11 .

properties

IUPAC Name

[5-methoxy-2-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O4/c1-15-5-2-3-7(16-8(10,11)12)6(4-5)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMOUEZUHVCQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675113
Record name [5-Methoxy-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methoxy-2-(trifluoromethoxy)phenyl)boronic acid

CAS RN

1079402-25-7
Record name [5-Methoxy-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-Bromo-4-methoxy-1-trifluoromethoxy-benzene (Preparation 59, 19.0 g, 73.9 mmol) in anhydrous tetrahydrofuran (400 ml) was added n-butyl lithium (2.5M solution in hexanes, 44.2 ml, 110.9 mmol) while maintaining the temperature below −70° C. under an atmosphere of nitrogen. The resulting solution was stirred at −70° C. for 1 hour. Tri-isopropyl borate (20.9 g, 110.9 mmol) was added and the mixture stirred at −70° C. for an additional 2 hours. The reaction mixture was quenched with saturated ammonium chloride aqueous solution (400 ml). The resulting mixture was acidified to pH˜5 by addition of hydrochloric acid (1N aqueous solution). The layers were separated and the organic layer was washed with water (200 ml) then dried over anhydrous MgSO4 (s), filtered and evaporated in vacuo. Residue was purified by recrystallization from ethyl acetate:petroleum ether (2 ml:50 ml) to afford the title compound as a white solid (7.5 g, 43%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
44.2 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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